molecular formula C25H24N4O4 B11235003 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11235003
M. Wt: 444.5 g/mol
InChI Key: BJLQZFZNYBCCAZ-UHFFFAOYSA-N
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings, along with various functional groups that contribute to its unique properties.

Preparation Methods

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, and subsequent functionalization steps . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridopyrimidine ring, using reagents like halides or amines.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidine derivatives, such as:

Compared to these compounds, 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE may offer unique advantages, such as reduced side effects or improved efficacy, due to its specific structural features and functional groups.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16-13-17(2)27-23-22(16)24(31)28(25(32)29(23)19-7-5-4-6-8-19)15-21(30)26-14-18-9-11-20(33-3)12-10-18/h4-13H,14-15H2,1-3H3,(H,26,30)

InChI Key

BJLQZFZNYBCCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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